

Preliminary Efficacy of Valsartan 320 mg: A Technical Overview

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This technical guide provides an in-depth analysis of the preliminary efficacy of Valsartan, focusing on the 320 mg dosage. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Efficacy Data

The efficacy of Valsartan, particularly at a 320 mg dose, has been evaluated in various clinical contexts, primarily for the treatment of hypertension, heart failure, and post-myocardial infarction.



Indication	Efficacy Metric	Result	Citation
Hypertension	Antihypertensive Effect	Substantially present within 2 weeks, with maximal effects attained within 4 weeks.	[1]
Dose Titration	The dose can be increased to a maximum of 320 mg for patients with inadequately controlled blood pressure.	[1]	
Combination Therapy	Addition of a diuretic like hydrochlorothiazide can further decrease blood pressure.	[1]	-
Left Ventricular Failure (Post-Myocardial Infarction)	Maximum Recommended Dose	The dose may be adjusted up to a maximum of 320 mg per day.	[2]
Heart Failure	General Use	Valsartan is used to treat heart failure.	[2]
Experimental Hypertension (Swine Model)	Myocardial Effects	Valsartan (320 mg/day) alleviated left ventricular hypertrophy, and modulated myocardial autophagy and mitochondrial turnover.	[3]



Experimental Protocols

Clinical Trial Protocol for Hypertension:

A common study design for evaluating the efficacy of antihypertensive agents like Valsartan involves a multicenter, randomized, double-blind, placebo-controlled trial.

- Patient Population: Adult patients with a diagnosis of essential hypertension.
- Dosage and Administration: The recommended starting dose of Valsartan is 80 mg once daily.[1] If blood pressure is not adequately controlled, the dose can be increased to 160 mg and to a maximum of 320 mg.[1]
- Study Duration: The antihypertensive effect is substantially present within 2 weeks, and maximal effects are attained within 4 weeks.[1]
- Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in mean sitting diastolic and systolic blood pressure.
- Secondary Endpoints: Secondary endpoints may include the proportion of patients achieving a target blood pressure and the incidence of adverse events.

Preclinical Protocol in a Swine Model of Renovascular Hypertension:

This study aimed to investigate the effects of Valsartan on myocardial autophagy and mitochondrial turnover.

- Animal Model: Domestic pigs were used to create a model of unilateral renovascular hypertension.
- Treatment Groups: Animals were randomized to a control group, a renovascular hypertension group, and a renovascular hypertension group treated with Valsartan (320 mg/day).[3]
- Duration of Treatment: Treatment was administered for 4 weeks following 6 weeks of renovascular hypertension.[3]



Assessments: Left ventricular remodeling and function were assessed using multi-detector computer tomography. Myocardial oxygenation and microcirculation were evaluated by blood-oxygen-level-dependent magnetic resonance imaging and microcomputer tomography.
 [3] Myocardial autophagy, markers for mitochondrial degradation and biogenesis, and mitochondrial respiratory-chain proteins were examined ex vivo.

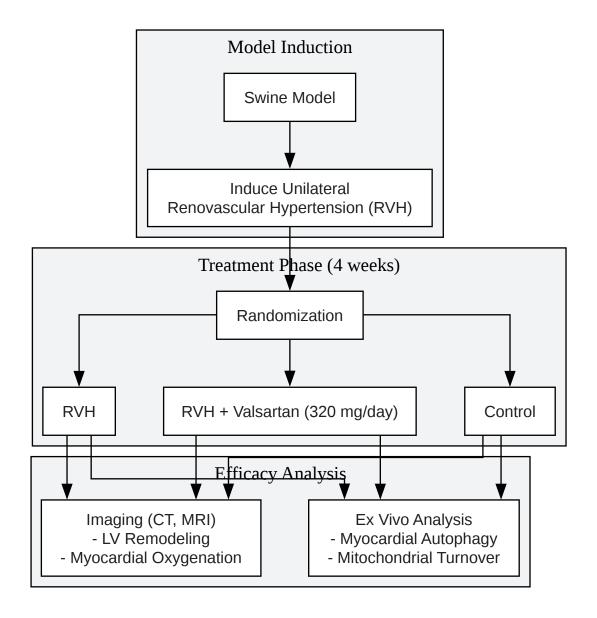
Signaling Pathways and Mechanism of Action

Valsartan is a potent and specific angiotensin II receptor antagonist.[1] It acts selectively on the AT1 receptor subtype, which is responsible for the known actions of angiotensin II.[1]

Caption: Mechanism of action of Valsartan in the Renin-Angiotensin-Aldosterone System.

The blockade of the AT1 receptor by Valsartan leads to a series of downstream effects that contribute to its therapeutic efficacy.





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Caption: Experimental workflow for the preclinical study of Valsartan in a swine model.

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